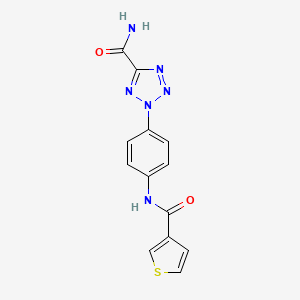

2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(Thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core (a five-membered ring with four nitrogen atoms) substituted at position 2 with a phenyl group bearing a thiophene-3-carboxamido moiety and at position 5 with a carboxamide group. Tetrazoles are known for their metabolic stability, high nitrogen content, and ability to act as bioisosteres for carboxylic acids, making them pharmacologically relevant .

Synthesis of such compounds typically involves multi-step coupling reactions, analogous to methods described for thiazole and thiadiazole derivatives (e.g., hydrolysis of esters followed by amide coupling with amines using reagents like HATU or EDCI) .

Properties

IUPAC Name |

2-[4-(thiophene-3-carbonylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O2S/c14-11(20)12-16-18-19(17-12)10-3-1-9(2-4-10)15-13(21)8-5-6-22-7-8/h1-7H,(H2,14,20)(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESAEBUEECFBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3N=C(N=N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide, also known as 2-[4-(thiophene-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide, primarily targets the adenylyl cyclase (AC) . Adenylyl cyclase is a crucial enzyme in the cellular signaling system, regulated by luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which play an important role in the functioning of reproductive tissues.

Mode of Action

This compound stimulates the basal AC activity in a dose-dependent manner. This interaction leads to changes in the AC activity, which is retained even in the presence of hCG.

Biochemical Pathways

The compound affects the adenylyl cyclase signaling system (ACSS), which is a part of the hypothalamo-pituitary-gonadal (HPG) axis. The stimulation of AC activity leads to an increase in the production of cyclic AMP (cAMP), a secondary messenger involved in many biological responses. This, in turn, can affect various downstream effects, including the regulation of glycogen, sugar, and lipid metabolism.

Result of Action

The result of the compound’s action is the stimulation of AC activity, which can lead to various molecular and cellular effects depending on the specific cellular context. For instance, in reproductive tissues, this could potentially influence functions of the male and female reproductive systems.

Biological Activity

The compound 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic organic molecule that features a tetrazole ring and a thiophene moiety. These structural characteristics suggest potential applications in medicinal chemistry, particularly due to their biological activities and interactions with various biological targets.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms, known for its biological activity, particularly in drug development.

- Thiophene Moiety : A sulfur-containing aromatic ring that enhances the compound's lipophilicity and potential interactions with biological systems.

- Carboxamide Groups : These functional groups can participate in hydrogen bonding, influencing the compound's solubility and binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound is primarily inferred from related studies on similar structures, particularly those involving thiophene and tetrazole derivatives. Key areas of interest include:

Anticancer Activity

Research indicates that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, a study on thiophene carboxamide derivatives analogous to Combretastatin A-4 (CA-4) demonstrated promising results against Hep3B cancer cell lines, with IC50 values ranging from 5.46 to 12.58 µM for the most active compounds . The study highlighted the role of the thiophene ring in enhancing interactions with tubulin, a critical target in cancer therapy.

Antimicrobial Properties

Compounds featuring tetrazole rings are often investigated for their antimicrobial activities. The presence of both tetrazole and thiophene in this compound suggests potential efficacy against various bacterial strains. Similar compounds have shown activity against pathogens like Staphylococcus aureus and E. coli at low concentrations .

Comparative Analysis with Similar Compounds

To better understand its potential biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1,2,4-Triazole derivatives | Contains triazole ring | Antifungal, Antiviral |

| 5-Aminotetrazoles | Amino group on tetrazole | Antimicrobial |

| Thiophene-based carboxamides | Thiophene ring with amide group | Anti-inflammatory |

This table illustrates that while many related compounds have established activities, the unique combination of functional groups in 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide may provide distinct interaction profiles.

Case Studies and Research Findings

Recent studies focusing on thiophene derivatives provide insights into the potential applications of this compound:

- Anticancer Studies : Research demonstrated that thiophene carboxamide derivatives could effectively inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

- Antimicrobial Activity : Investigations into various tetrazole derivatives have revealed their effectiveness against multiple bacterial strains, suggesting that this compound could also exhibit similar properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and synthesis routes of 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide with analogous heterocyclic compounds:

Pharmacological and Physicochemical Properties

- Tetrazole vs. Metabolic Stability: Tetrazoles resist oxidative metabolism better than thiazoles, which may degrade via sulfur oxidation . Bioisosterism: The tetrazole’s acidity (pKa ~4.9) allows it to mimic carboxylic acids (pKa ~4.2), unlike thiazoles or thiadiazoles .

Thiophene vs. Pyridinyl/Phenyl Substituents :

Carboxamide Positioning :

- The carboxamide at position 5 in the target compound aligns with bioactive analogs (e.g., ’s thiazoles), suggesting conserved hydrogen-bonding interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.